(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea (E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Brand Name: Vulcanchem
CAS No.: 941895-41-6
VCID: VC6332935
InChI: InChI=1S/C23H19FN4O3/c1-31-16-12-10-15(11-13-16)14-28-21(17-6-2-4-8-19(17)26-23(28)30)27-22(29)25-20-9-5-3-7-18(20)24/h2-13H,14H2,1H3,(H2,25,27,29)
SMILES: COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F
Molecular Formula: C23H19FN4O3
Molecular Weight: 418.428

(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

CAS No.: 941895-41-6

Cat. No.: VC6332935

Molecular Formula: C23H19FN4O3

Molecular Weight: 418.428

* For research use only. Not for human or veterinary use.

(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea - 941895-41-6

Specification

CAS No. 941895-41-6
Molecular Formula C23H19FN4O3
Molecular Weight 418.428
IUPAC Name 1-(2-fluorophenyl)-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea
Standard InChI InChI=1S/C23H19FN4O3/c1-31-16-12-10-15(11-13-16)14-28-21(17-6-2-4-8-19(17)26-23(28)30)27-22(29)25-20-9-5-3-7-18(20)24/h2-13H,14H2,1H3,(H2,25,27,29)
Standard InChI Key YMRZTEMCWXKGNG-SZXQPVLSSA-N
SMILES COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F

Introduction

The compound (E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea belongs to the class of quinazoline derivatives, a group of heterocyclic compounds with diverse biological activities. Quinazoline scaffolds are widely studied in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.

This compound features:

  • A fluorophenyl group.

  • A methoxybenzyl-substituted quinazoline core.

  • A urea moiety.

Its structural complexity suggests potential applications in drug development and chemical biology.

Molecular Formula and Weight

The molecular formula is C23H19FN4O3C_{23}H_{19}FN_4O_3, with an estimated molecular weight of approximately 426.42 g/mol.

Synthesis

While specific synthetic pathways for this compound are unavailable, related quinazoline derivatives are typically synthesized via:

  • Formation of the quinazoline core:

    • Starting from anthranilic acid or its derivatives.

    • Cyclization with carbonyl compounds to form the dihydroquinazolinone structure.

  • Substitution reactions:

    • Introduction of the methoxybenzyl group via nucleophilic substitution.

  • Urea formation:

    • Reaction between an isocyanate or carbodiimide and an amine-containing precursor to form the urea moiety.

Medicinal Chemistry

Quinazoline derivatives are widely recognized for their pharmacological properties, including:

  • Anticancer activity: Inhibition of tyrosine kinases or other oncogenic enzymes.

  • Antimicrobial effects: Activity against bacterial and fungal pathogens.

  • Anti-inflammatory properties: Modulation of inflammatory pathways.

The inclusion of fluorine often enhances metabolic stability and receptor binding affinity.

Material Science

Fluorinated compounds like this one may find applications in material science due to their thermal stability and unique electronic properties.

Analytical Characterization

Common techniques for characterizing such compounds include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR and 13C^{13}C NMR to confirm structural details.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identification of functional groups such as urea (C=OC=O) and methoxy (OCH3OCH_3).

  • X-ray Crystallography:

    • To elucidate three-dimensional structure if crystalline forms are available.

Biological Evaluation

Though specific data for this compound is unavailable, related quinazoline derivatives have been evaluated for:

  • Enzyme inhibition (e.g., EGFR inhibitors in cancer therapy).

  • Antibacterial assays against E. coli or Pseudomonas aeruginosa.

  • Cytotoxicity studies using human cell lines.

In silico docking studies could predict binding affinity to biological targets, guiding further experimental validation.

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